molecular formula C12H12BrFO3 B15090455 Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate

Cat. No.: B15090455
M. Wt: 303.12 g/mol
InChI Key: QBVDXECPSYWTRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanoate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate typically involves the esterification of 5-bromo-2-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of 4-(5-azido-2-fluorophenyl)-3-oxobutanoate or 4-(5-thiocyanato-2-fluorophenyl)-3-oxobutanoate.

    Reduction: Formation of ethyl 4-(5-bromo-2-fluorophenyl)-3-hydroxybutanoate.

    Oxidation: Formation of 4-(5-bromo-2-fluorophenyl)-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-(5-chloro-2-fluorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(5-bromo-2-chlorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(5-bromo-2-methylphenyl)-3-oxobutanoate: Similar structure but with a methyl group instead of fluorine.

Biological Activity

Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound possesses a complex structure characterized by:

  • Molecular Formula : C12H10BrF O3
  • Molecular Weight : Approximately 303.12 g/mol
  • Functional Groups : An ester group, a carbonyl group, and halogen substituents (bromo and fluoro) on the phenyl ring.

The presence of these halogen atoms enhances the compound's reactivity and potential interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The halogen substituents can facilitate specific interactions through halogen bonding , which may influence the compound's binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release an active carboxylic acid, which can further engage with biological targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens.
  • Biofilm formation inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated:

  • Inhibition of tumor cell proliferation in human cancer cell lines such as HeLa.
  • Selectivity towards high-expressing EGFR cell lines, indicating a possible mechanism for targeting specific cancer types .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Studies :
    • A study reported that derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against specific pathogens, demonstrating strong antimicrobial activity .
    • Further investigations revealed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy .
  • Anticancer Research :
    • Investigations into the compound's ability to inhibit EGFR kinase activity showed promising results, correlating with its antiproliferative effects on cancer cells .
    • The selectivity index (SI) was calculated for various derivatives, indicating a substantial safety margin for potential therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoateSimilar oxobutanoate structureVarying reactivity based on bromine positioning
Ethyl 4-(4-bromophenyl)-3-oxobutanoateSimilar oxobutanoate structureDifferent biological activities based on substitution
Ethyl 4,4,4-trifluoro-3-oxobutanoateTrifluoromethyl groupEnhanced lipophilicity; potential for drug design

Properties

Molecular Formula

C12H12BrFO3

Molecular Weight

303.12 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(13)3-4-11(8)14/h3-5H,2,6-7H2,1H3

InChI Key

QBVDXECPSYWTRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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